3-Fluoro-5-iodoaniline: A Comprehensive Technical Guide for Researchers
3-Fluoro-5-iodoaniline: A Comprehensive Technical Guide for Researchers
CAS Number: 660-49-1
This technical guide provides an in-depth overview of 3-Fluoro-5-iodoaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, spectral data, and applications.
Core Chemical and Physical Properties
3-Fluoro-5-iodoaniline is a clear, colorless to yellow or orange liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 660-49-1 | [1][2] |
| Molecular Formula | C₆H₅FIN | [1][2][3] |
| Molecular Weight | 237.02 g/mol | |
| Appearance | Clear colorless to yellow to orange liquid | [1] |
| Purity | ≥95.0% (GC) | [1] |
| Refractive Index (@ 20°C) | 1.6400-1.6460 | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-Fluoro-5-iodoaniline can be achieved through several synthetic routes. Two common and effective methods are the Sandmeyer reaction starting from 3-fluoroaniline and the electrophilic iodination of 3-fluoroaniline.
Experimental Protocol 1: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.[4][5]
Workflow for Sandmeyer Reaction:
Caption: Synthetic workflow for 3-Fluoro-5-iodoaniline via the Sandmeyer reaction.
Detailed Methodology:
-
Diazotization: 3-Fluoroaniline (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.
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Iodination: A solution of potassium iodide (KI) (1.2 eq) in water is then added slowly to the cold diazonium salt solution.
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The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
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Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 3-Fluoro-5-iodoaniline.
Experimental Protocol 2: Electrophilic Iodination
Direct electrophilic iodination of 3-fluoroaniline offers an alternative route.[6][7] The fluorine and amino groups direct the incoming electrophile to specific positions on the aromatic ring.
Workflow for Electrophilic Iodination:
Caption: General workflow for the electrophilic iodination of 3-fluoroaniline.
Detailed Methodology:
-
Reaction Setup: 3-Fluoroaniline (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent.
-
An iodinating agent is prepared. A common system involves molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide to generate the electrophilic iodine species ("I+").[7][8]
-
The iodinating agent is added portion-wise to the solution of 3-fluoroaniline at a controlled temperature.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 3-Fluoro-5-iodoaniline.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of 3-Fluoro-5-iodoaniline. While specific, high-resolution spectra are proprietary to various suppliers and research institutions, typical spectral data are summarized below.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity and Coupling Constants (J) |
| ¹H NMR | Aromatic Protons: 6.5 - 7.5 | Complex multiplets due to H-H and H-F coupling. |
| Amine Protons (NH₂): 3.5 - 4.5 | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | Aromatic Carbons: 90 - 165 | C-I: ~90-100 ppm, C-F: ~160-165 ppm (with large ¹JCF coupling), C-NH₂: ~145-150 ppm, Other aromatic C-H: ~105-130 ppm. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (symmetric and asymmetric) of the primary amine. |
| 3000-3100 | Aromatic C-H stretching. |
| 1600-1620 | N-H bending (scissoring) of the primary amine. |
| 1450-1550 | Aromatic C=C stretching. |
| 1200-1300 | C-N stretching of the aromatic amine. |
| 1000-1100 | C-F stretching. |
| 500-600 | C-I stretching. |
Mass Spectrometry (MS)
The mass spectrum of 3-Fluoro-5-iodoaniline will show a prominent molecular ion peak (M⁺) at m/z 237. The fragmentation pattern is expected to involve the loss of iodine and other characteristic fragments of substituted anilines.[10]
| m/z | Assignment |
| 237 | [M]⁺ (Molecular Ion) |
| 110 | [M - I]⁺ |
Applications in Drug Development
3-Fluoro-5-iodoaniline is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for cancer therapy. The presence of three distinct functional groups—an amine, a fluorine atom, and an iodine atom—provides multiple points for chemical modification and diversification.
Role in Kinase Inhibitor Synthesis
The aniline moiety can act as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl and heteroaryl groups to explore the solvent-exposed regions of the ATP-binding pocket.[11] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final drug candidate.
General Workflow for Kinase Inhibitor Synthesis:
Caption: A generalized workflow for the synthesis of kinase inhibitors using 3-Fluoro-5-iodoaniline.
While specific signaling pathways directly modulated by 3-Fluoro-5-iodoaniline itself are not extensively documented, its utility as a scaffold in the development of inhibitors for pathways like the RAS-RAF-MEK-ERK cascade is well-established for structurally related compounds.[11]
Safety Information
3-Fluoro-5-iodoaniline should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive starting point for researchers working with 3-Fluoro-5-iodoaniline. Further investigation into its specific biological activities and applications is an active area of research with the potential to yield novel therapeutic agents.
References
- 1. 3-Fluoro-5-iodoaniline, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. H34457.06 [thermofisher.com]
- 3. labcompare.com [labcompare.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-FLUORO-5-IODOANILINE(660-49-1) 1H NMR spectrum [chemicalbook.com]
- 10. PubChemLite - 3-fluoro-5-iodoaniline (C6H5FIN) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
